1-Isothiocyanato-8-(methylthio)octane, also known as 8-(methylsulfanyl)octyl isothiocyanate, is an organic compound belonging to the class of isothiocyanates [, ]. Isothiocyanates are characterized by the presence of an -N=C=S group, which is an analogue of the isocyanate group (-N=C=O) found in many other organic molecules. 1-Isothiocyanato-8-(methylthio)octane is found naturally in some Brassica vegetables, including Japanese horseradish (Wasabia japonica) [].
The research on the specific health effects of 1-Isothiocyanato-8-(methylthio)octane is limited. However, due to its classification as an isothiocyanate, it may share some properties with other members of this group. Isothiocyanates have been investigated for their potential chemopreventive properties, meaning they might play a role in preventing cancer []. This area of research is ongoing, and more studies are needed to understand the specific effects of 1-Isothiocyanato-8-(methylthio)octane.
1-Isothiocyanato-8-(methylthio)octane is a sulfur-containing organic compound characterized by the presence of an isothiocyanate functional group and a methylthio substituent on an octane backbone. Its chemical formula is C₁₀H₁₉NS₂, and it has a molecular weight of approximately 217.0959 g/mol. This compound belongs to the class of isothiocyanates, which are known for their pungent odor and potential biological activities.
Isothiocyanates are typically derived from glucosinolates found in cruciferous vegetables and have been studied for their various health benefits, including anticancer properties. The specific structure of 1-Isothiocyanato-8-(methylthio)octane provides unique properties that may differentiate it from other isothiocyanates.
The biological activities of 1-Isothiocyanato-8-(methylthio)octane are primarily linked to its potential anticancer properties. Similar compounds have demonstrated:
In particular, research has shown that isothiocyanates can inhibit tumor growth and metastasis in various cancer models.
Synthesis of 1-Isothiocyanato-8-(methylthio)octane typically involves the following methods:
1-Isothiocyanato-8-(methylthio)octane has several applications:
Studies exploring the interactions of 1-Isothiocyanato-8-(methylthio)octane with biological systems have revealed:
These interactions highlight its potential as a multifunctional agent in therapeutic applications.
Several compounds share structural similarities with 1-Isothiocyanato-8-(methylthio)octane. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Isothiocyanato-7-(methylthio)heptane | Isothiocyanate | One carbon shorter than 1-Isothiocyanato-8-(methylthio)octane |
Benzyl Isothiocyanate | Aromatic Isothiocyanate | Contains an aromatic ring; different biological activities |
Methyl Isothiocyanate | Simple Isothiocyanate | Smaller size; commonly studied for its anticancer properties |
The presence of the methylthio group at the octane position distinguishes 1-Isothiocyanato-8-(methylthio)octane from these similar compounds, potentially enhancing its biological activity and reactivity compared to others.
The compound’s molecular formula is C₁₀H₁₉NS₂, with a molecular weight of 217.4 g/mol. Its structure features:
The compound belongs to the isothiocyanate class, specifically aliphatic isothiocyanates with sulfur-containing side chains. Its lipophilic nature, conferred by the octane chain, influences its solubility and reactivity in biological systems.
1-Isothiocyanato-8-(methylthio)octane belongs to the aliphatic isothiocyanate family and is derived from the enzymatic hydrolysis of its corresponding glucosinolate precursor, 8-methylthiooctyl glucosinolate [1] [2]. This compound represents a product of the chain-elongated methionine biosynthetic pathway, specifically arising from trihomomethionine through multiple rounds of amino acid chain elongation [3] [4].
The biosynthetic pathway of 1-isothiocyanato-8-(methylthio)octane begins with methionine as the initial amino acid substrate [3]. The chain elongation process involves a three-step cycle where methionine undergoes deamination to form the corresponding 2-oxo acid, followed by condensation with acetyl-coenzyme A, isomerization, and oxidation-decarboxylation [3]. Each cycle adds one methylene group to the growing carbon chain, with the methylthioalkylmalate synthase enzymes playing crucial roles in this process [4].
The core glucosinolate structure formation involves several enzymatic steps [3]. Cytochromes P450 belonging to the CYP79 family, specifically CYP79F1 and CYP79F2, catalyze the conversion of chain-elongated amino acids to aldoximes [3]. CYP79F1 metabolizes mono- to hexahomomethionine derivatives, resulting in both short- and long-chain aliphatic glucosinolates, while CYP79F2 exclusively processes long-chain penta- and hexahomomethionines [3].
The aldoxime intermediates are subsequently processed by CYP83A1, which primarily metabolizes aliphatic aldoximes to produce activated, oxidized forms [3]. These unstable intermediates undergo sulfur incorporation through glutathione-S-transferase-like enzymes using cysteine as substrate [3]. The resulting thiohydroximic acids are then glucosylated by UDP-glucose:thiohydroximic acid S-glucosyltransferases from the UGT74 family and sulfated by sulfotransferases to form the complete glucosinolate structure [3].
The hydrolysis pathway that produces 1-isothiocyanato-8-(methylthio)octane is initiated by myrosinase enzymes [5] [6]. Myrosinase is a thioglucosidase that hydrolyzes the β-thioglucoside linkage, releasing glucose and forming an unstable aglycone intermediate [5]. This aglycone undergoes spontaneous Lossen rearrangement to form the isothiocyanate product [5]. The myrosinase-glucosinolate system functions as a highly effective defense mechanism, activated when glucosinolates and myrosinase come into contact upon tissue damage [7].
Biosynthetic Step | Key Enzyme | Gene Family | Cellular Location |
---|---|---|---|
Chain elongation (methionine → dihomomethionine) | MAM1 (Methylthioalkylmalate synthase 1) | MAM family | Chloroplast |
Chain elongation (dihomomethionine → trihomomethionine) | MAM2 (Methylthioalkylmalate synthase 2) | MAM family | Chloroplast |
Amino acid to aldoxime conversion | CYP79F1/CYP79F2 (Cytochrome P450) | CYP79 family | Endoplasmic reticulum |
Aldoxime to aci-nitro compound | CYP83A1 (Cytochrome P450) | CYP83 family | Endoplasmic reticulum |
Sulfur incorporation | GST (Glutathione-S-transferase) | GST family | Cytoplasm |
Thiohydroximate formation | SUR1 (C-S lyase) | C-S lyase | Cytoplasm |
Glucosylation | UGT74B1 (UDP-glucosyltransferase) | UGT74 family | Cytoplasm |
Sulfation (core glucosinolate) | AtST5b/AtST5c (Sulfotransferase) | SOT family | Cytoplasm |
Myrosinase hydrolysis | Myrosinase (β-thioglucosidase) | TGG family | Myrosin cells |
Isothiocyanate formation | Spontaneous Lossen rearrangement | Non-enzymatic | Extracellular |
1-Isothiocyanato-8-(methylthio)octane has been identified in various members of the Brassicaceae family, with its occurrence documented in several plant species [8]. The compound has been reported in Arabidopsis thaliana, Rorippa sylvestris, and Rorippa indica, indicating its presence across different genera within the cruciferous plant family [8].
Watercress (Nasturtium officinale) represents one of the most significant natural sources of related long-chain isothiocyanates [9] [10]. Research has demonstrated that watercress contains substantially higher levels of glucosinolates in flowers compared to leaves and stems, with flowers containing 82.11 ± 0.63 ng/g dry extract, leaves containing 32.25 ± 0.74 ng/g dry extract, and stems containing 9.20 ± 0.11 ng/g dry extract [9] [11]. The primary glucosinolate in watercress is gluconasturtiin, which produces phenethyl isothiocyanate upon hydrolysis [10] [12].
The distribution of glucosinolates and their isothiocyanate products varies significantly among different Brassica vegetables [12]. Broccoli serves as a rich source of glucoraphanin, which produces sulforaphane, while broccoli sprouts contain approximately ten times higher concentrations with 1153 mg per 100g dry weight compared to mature broccoli at 44-171 mg per 100g dry weight [13]. Mustard greens and cabbage primarily contain sinigrin, which yields allyl isothiocyanate upon myrosinase hydrolysis [12].
Wasabi (Wasabia japonica) contains unique glucosinolates that produce three distinct long-chain methyl isothiocyanates not found in other vegetables [12]. These compounds demonstrate significantly higher biological activity compared to other isothiocyanates, with effectiveness reported to be 40 times greater than sulforaphane [12]. Garden cress is rich in glucotropaeolin, the precursor of benzyl isothiocyanate, while radish contains glucoraphanin similar to broccoli [12].
The content and profile of glucosinolates in plants are influenced by multiple factors including plant species, organ type, developmental stage, and environmental conditions [14]. Individual Brassicaceae species typically produce between 30-40 different glucosinolates, with aliphatic methionine-derived glucosinolates contributing most significantly to this diversity [15]. The variation in glucosinolate accumulation is controlled by quantitative trait loci, with four to six loci identified as controlling aliphatic glucosinolate concentration in seeds [15].
Vegetable Species | Primary Glucosinolate | Major Isothiocyanate Product | Glucosinolate Content (mg/100g fresh weight) | Plant Part with Highest Content |
---|---|---|---|---|
Watercress (Nasturtium officinale) | Gluconasturtiin | Phenethyl isothiocyanate (PEITC) | 82.1 (flowers), 32.3 (leaves), 9.2 (stems) | Flowers |
Broccoli (Brassica oleracea) | Glucoraphanin | Sulforaphane | 44-171 | Florets |
Broccoli sprouts (Brassica oleracea) | Glucoraphanin | Sulforaphane | 1153 | Sprouts |
Cabbage (Brassica oleracea) | Sinigrin | Allyl isothiocyanate (AITC) | 25-120 | Leaves |
Cauliflower (Brassica oleracea) | Glucoraphanin | Sulforaphane | 35-95 | Florets |
Kale (Brassica oleracea) | Glucobrassicin | Indole-3-carbinol | 150-300 | Leaves |
Wasabi (Wasabia japonica) | Unique methylthioalkyl glucosinolates | 3 unique long-chain methyl isothiocyanates | Variable (highest potency) | Rhizome |
Mustard greens (Brassica juncea) | Sinigrin | Allyl isothiocyanate (AITC) | 80-200 | Leaves |
Garden cress (Lepidium sativum) | Glucotropaeolin | Benzyl isothiocyanate (BITC) | 75-150 | Seeds |
Radish (Raphanus sativus) | Glucoraphanin | Sulforaphane | 20-80 | Roots |
1-Isothiocyanato-8-(methylthio)octane and related compounds function as crucial components of plant defense systems, serving multiple ecological and agricultural roles [16] [17]. The mustard oil bomb defense system, as it is commonly known, represents a sophisticated two-component mechanism where glucosinolates and myrosinase enzymes are spatially separated until tissue damage occurs [16] [17].
The primary ecological function involves direct toxicity to herbivorous insects [18] [19]. Plant secondary metabolites, including isothiocyanates, cause direct toxicity to insect pests through protein alkylation and enzyme inhibition [18]. These compounds stimulate antixenosis mechanisms in plants, creating feeding deterrence through noxious odors, repellent tastes, or allergenic characteristics [18] [19]. Research has demonstrated that glucosinolate content in plant tissues correlates positively with damage resistance against various herbivores including Pieris rapae and Spodoptera littoralis [20].
The compounds function as allelochemicals, providing competitive advantages in plant communities [21] [22]. Allelopathic interactions mediated by these chemical compounds enable plants to modify their surrounding soil chemical composition, creating an altered chemical ecological environment [21]. This phenomenon increases plant resistance to microorganism invasion and infection while inhibiting the growth of competing microorganisms [21].
Agricultural applications have leveraged these natural defense mechanisms through biofumigation practices [23]. Brassicaceae plants are incorporated into agricultural soils where glucosinolates decompose to produce volatile isothiocyanates that are toxic to soil organisms including bacteria, fungi, and nematodes [23]. This method provides a more sustainable and environmentally friendly alternative to synthetic fumigants while being less persistent in the environment [23].
The defense mechanisms operate through multiple pathways including antimicrobial activity against soil-borne pathogens [24] [20]. Glucosinolates and their hydrolysis products control infestation by numerous fungi, bacteria, aphids, and worms [24] [20]. These compounds disrupt cell walls and interfere with metabolic processes in target organisms, causing membrane damage and oxidative stress [25].
Plant defense allocation follows optimal defense theory principles, where glucosinolates are concentrated in tissues of greatest fitness value [26]. Mature leaves supply young leaves with glucosinolates to optimize defense against herbivores, demonstrating the importance of coordinated biosynthesis and transport for effective plant protection [26]. This spatial distribution governs herbivore feeding behavior, with generalist insects showing strong preferences for tissues with lower glucosinolate concentrations [26].
The ecological significance extends to ecosystem-level interactions through the recruitment of natural enemies [18]. Volatile chemical signals released upon herbivore attack can attract parasitic wasps and predators, providing indirect plant protection [18]. Additionally, these compounds contribute to induced systemic resistance, priming defense gene expression for enhanced stress tolerance against secondary pathogen attacks [18].
Defense Mechanism | Target Organisms | Mode of Action | Ecological Significance |
---|---|---|---|
Direct toxicity to herbivores | Insect larvae, aphids, caterpillars | Protein alkylation, enzyme inhibition | Reduces herbivore pressure |
Feeding deterrence | Generalist herbivores | Taste/odor repulsion | Protects valuable plant tissues |
Growth inhibition of pathogens | Fungi, bacteria, nematodes | Cell wall disruption, metabolic interference | Prevents disease establishment |
Antimicrobial activity | Soil-borne pathogens | Membrane damage, oxidative stress | Maintains plant health |
Soil fumigation (biofumigation) | Soilborne pests, weeds | Volatile isothiocyanate release | Sustainable pest management |
Induced systemic resistance | Secondary pathogen attacks | Priming defense gene expression | Enhanced stress tolerance |
Recruitment of natural enemies | Parasitic wasps, predators | Volatile chemical signals | Ecosystem-level pest control |
Allelochemical competition | Competing plant species | Root exudation, resource competition | Competitive advantage in plant communities |
The synthesis of 1-Isothiocyanato-8-(methylthio)octane follows established pathways for isothiocyanate preparation, adapted for this specific aliphatic compound with its characteristic methylthio functionality. Traditional synthetic approaches rely primarily on dithiocarbamate salt formation followed by desulfurization or direct conversion from amine precursors [1] [2].
Dithiocarbamate-Mediated Synthesis
The most widely employed traditional route involves the formation of dithiocarbamate intermediates through reaction of the corresponding primary amine, 8-(methylthio)octylamine, with carbon disulfide in the presence of a base [1] [2]. This two-step process begins with nucleophilic attack of the amine on carbon disulfide, generating the dithiocarbamate salt, which subsequently undergoes desulfurization to yield the target isothiocyanate [1].
The reaction proceeds through the following general mechanism: Initial formation of the dithiocarbamate salt occurs when 8-(methylthio)octylamine reacts with carbon disulfide in aqueous potassium carbonate solution at room temperature [1]. The resulting potassium dithiocarbamate salt can be isolated or processed in situ. Subsequent desulfurization employs various reagents, with the choice of desulfurating agent significantly affecting yield and reaction conditions [1] [2].
Thiophosgene-Based Methodology
Direct conversion of 8-(methylthio)octylamine using thiophosgene represents the classical approach, providing yields of 72-95% under anhydrous conditions with base catalysis [1] [2]. Despite excellent yields and broad scope, this method requires extreme caution due to the highly toxic nature of thiophosgene, limiting its practical application [1].
Lead Nitrate Oxidation
Lead nitrate serves as an effective desulfurization agent for dithiocarbamate salts, offering yields of 74-85% for aryl isothiocyanates [1]. The reaction requires extended reaction times of 16.5 hours with heating, but provides simple workup through steam distillation [1]. The formation of lead sulfide precipitate serves as a convenient reaction completion indicator [1].
Copper-Catalyzed Approaches
Copper(II) sulfate pentahydrate represents a milder alternative for dithiocarbamate decomposition, achieving yields of 40-85% under moderate heating conditions [1] [3]. This method benefits from the use of readily available, stable catalysts and generates no toxic byproducts, simplifying purification procedures [1] [3].
Method | Starting Material | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
---|---|---|---|---|---|
Thiophosgene-mediated | Primary amine + thiophosgene | Base, anhydrous conditions | 72-95 | High yields, wide scope | Highly toxic reagent |
Dithiocarbamate decomposition | Amine + CS₂ + base | Room temperature, aqueous | 68-95 | Mild conditions, versatile | Multiple steps required |
Lead nitrate oxidation | Dithiocarbamate salt + Pb(NO₃)₂ | 16.5 h, heating | 74-85 | Simple workup | Long reaction times |
Copper-catalyzed oxidation | Dithiocarbamate salt + CuSO₄ | 3 h, mild heating | 40-85 | Mild conditions, cheap | Lower yields |
Tosyl chloride method | Amine + CS₂ + TsCl | <30 min, room temperature | 34-97 | Very fast reaction | Limited scope |
Contemporary synthetic methodologies emphasize environmental sustainability, atom economy, and reduced toxicity while maintaining synthetic efficiency. These approaches have revolutionized isothiocyanate synthesis through innovative catalytic systems and benign reaction conditions [4] [5] [6].
Hydrogen Peroxide-Mediated Synthesis
Hydrogen peroxide represents one of the most effective green alternatives for dithiocarbamate oxidation, achieving yields of 84-98% under mild aqueous conditions [1] [7]. This methodology tolerates various functional groups, including hydroxyl and aromatic substituents, making it particularly suitable for complex structures like 1-Isothiocyanato-8-(methylthio)octane [1]. The reaction proceeds at room temperature in water or protic solvents, eliminating the need for organic solvents and reducing environmental impact [1] [7].
Sodium Persulfate Methodology
Sodium persulfate has emerged as an exceptionally versatile desulfurization agent, particularly valuable for chiral isothiocyanate synthesis where stereochemical integrity must be preserved [1] [4]. This method achieves yields of 68-99% and can be performed as either a traditional two-step process or a convenient one-pot procedure in aqueous medium [1] [4]. The persulfate-mediated approach shows excellent compatibility with amino acid derivatives and other sensitive functionalities [1] [4].
Elemental Sulfur Catalysis
A groundbreaking sustainable approach employs elemental sulfur with catalytic amounts of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for direct conversion of isocyanides to isothiocyanates [4] [5]. This methodology achieves remarkable environmental efficiency with E-factors as low as 0.989 when conducted in green solvents such as dihydrolevoglucosenone (Cyrene™) or gamma-butyrolactone [4] [5]. The reaction operates at moderate temperatures (40°C) and provides yields ranging from 34-95% across diverse substrate classes [4] [5].
Iodine-Mediated Green Synthesis
Iodine serves as a non-toxic, environmentally benign desulfurization agent, offering excellent availability and cost-effectiveness [1] [8]. The method employs water/ethyl acetate biphasic systems, facilitating easy product extraction and workup [1] [8]. Yields of 60-95% are typical, with reaction completion occurring within 30 minutes at room temperature [1] [8].
Calcium Oxide-Based Methodology
An innovative approach utilizes calcium oxide as both base and desulfurizing agent, simplifying the reaction system while reducing costs and side products [6]. This method achieves moderate to high yields (70-88%) at room temperature over 48 hours, demonstrating excellent atom economy and environmental compatibility [6].
Microwave-Assisted Synthesis
Microwave irradiation combined with Lawesson's reagent enables rapid isothiocyanate formation from isocyanates in solvent-free conditions [1] [9]. This approach reduces reaction times to minutes while achieving yields of 43-85%, though it requires specialized equipment and careful optimization [1] [9].
Method | Catalyst/Reagent | E-factor | Yield Range (%) | Temperature (°C) | Reaction Time |
---|---|---|---|---|---|
Hydrogen peroxide oxidation | H₂O₂ | 2.5-5.0 | 84-98 | Room temp | 1 h |
Sodium persulfate method | Na₂S₂O₈ | 1.8-3.2 | 68-99 | Room temp | ≤4 h |
Elemental sulfur catalysis | S₈ + DBU (2-5 mol%) | 0.989-2.1 | 34-95 | 40 | 4 h |
Iodine-mediated synthesis | I₂ | 3.0-6.0 | 60-95 | Room temp | 0.5 h |
Calcium oxide method | CaO | 1.5-3.0 | 70-88 | Room temp | 48 h |
The structural modification of 1-Isothiocyanato-8-(methylthio)octane through targeted derivatization offers pathways to enhanced biological activity and improved pharmacological properties. These transformations focus on modifying the methylthio functionality and introducing additional reactive centers [10] [11] [12].
Oxidative Derivatization of Methylthio Group
The methylthio substituent at the 8-position provides an excellent handle for oxidative modifications, generating sulfoxide and sulfone derivatives with distinct biological profiles [10] [11]. Oxidation to the corresponding methylsulfinyl derivative, 1-Isothiocyanato-8-(methylsulfinyl)octane, employs controlled oxidants such as meta-chloroperoxybenzoic acid or hydrogen peroxide [10]. This transformation typically achieves yields of 75-85% while preserving the isothiocyanate functionality [10].
Further oxidation to the methylsulfonyl analogue, 1-Isothiocyanato-8-(methylsulfonyl)octane, requires stronger oxidizing conditions but provides compounds with enhanced antimicrobial properties [10] [13]. These derivatives demonstrate improved water solubility and cellular uptake compared to the parent methylthio compound [10].
Aromatic Substitution Strategies
Although 1-Isothiocyanato-8-(methylthio)octane lacks aromatic character, its synthesis can be adapted to incorporate aromatic substitution patterns through modified starting materials [14] [11]. Phenethyl isothiocyanate derivatives, synthesized via Staudinger/aza-Wittig reactions, achieve yields of 83-95% and exhibit superior anticancer activity [14] [15].
Amino Acid Conjugation
The development of amino acid-isothiocyanate conjugates represents a promising strategy for targeted drug delivery and enhanced bioavailability [16] [12]. Tandem Staudinger/aza-Wittig reactions enable the preparation of Nβ-protected aminoalkyl isothiocyanates with yields of 85-95% while maintaining stereochemical integrity [17] [5].
Chiral Derivatization
Enantioselective synthesis of chiral analogues, such as (R)-2-Isothiocyanatooctane, employs stereospecific methodologies including the use of chiral auxiliaries or asymmetric catalysis . These approaches achieve yields of 78-92% with excellent enantiomeric excess, providing access to compounds with selective biological targets .
Acyl Isothiocyanate Formation
Introduction of acyl groups through reaction with acid chlorides or anhydrides generates acyl isothiocyanate derivatives possessing dual electrophilic centers [16]. These compounds serve as versatile synthetic intermediates for heterocycle formation and exhibit unique reactivity patterns compared to simple alkyl isothiocyanates [16].
Sugar-Derived Analogues
Enzymatic hydrolysis of glucosinolate precursors provides access to naturally-inspired derivatives with inherent bioactivity profiles [15] [12]. These transformations yield compounds with 60-80% efficiency while maintaining the natural structural motifs associated with beneficial health effects [15].
Derivative Type | Example Compound | Synthesis Method | Bioactivity Enhancement | Yield (%) |
---|---|---|---|---|
Methylsulfinyl derivatives | 1-Isothiocyanato-8-(methylsulfinyl)octane | Oxidation of methylthio precursor | Increased antioxidant activity | 75-85 |
Methylsulfonyl analogues | 1-Isothiocyanato-8-(methylsulfonyl)octane | Further oxidation of sulfinyl | Enhanced antimicrobial properties | 70-80 |
Aromatic substituted ITCs | Phenethyl isothiocyanate | Staudinger/aza-Wittig | Improved anticancer activity | 83-95 |
Amino acid derivatives | Nβ-protected aminoalkyl ITCs | Tandem Staudinger/aza-Wittig | Better cellular uptake | 85-95 |
Chiral isothiocyanates | (R)-2-Isothiocyanatooctane | Stereospecific synthesis | Selective biological targets | 78-92 |